molecular formula C22H26N2O8S B11492848 Methyl 1-({2-[(3,4,5-trimethoxybenzoyl)amino]phenyl}sulfonyl)prolinate

Methyl 1-({2-[(3,4,5-trimethoxybenzoyl)amino]phenyl}sulfonyl)prolinate

Cat. No.: B11492848
M. Wt: 478.5 g/mol
InChI Key: MRMGVJVYQGAIEB-UHFFFAOYSA-N
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Description

METHYL 1-[2-(3,4,5-TRIMETHOXYBENZAMIDO)BENZENESULFONYL]PYRROLIDINE-2-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a benzenesulfonyl group, and a trimethoxybenzamido moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-[2-(3,4,5-TRIMETHOXYBENZAMIDO)BENZENESULFONYL]PYRROLIDINE-2-CARBOXYLATE typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the benzenesulfonyl group, and the attachment of the trimethoxybenzamido moiety. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: This step may involve sulfonylation reactions using reagents such as benzenesulfonyl chloride.

    Attachment of the Trimethoxybenzamido Moiety: This can be done through amide bond formation reactions using reagents like trimethoxybenzoic acid and coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, automated reactors, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

METHYL 1-[2-(3,4,5-TRIMETHOXYBENZAMIDO)BENZENESULFONYL]PYRROLIDINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 1-[2-(3,4,5-TRIMETHOXYBENZAMIDO)BENZENESULFONYL]PYRROLIDINE-2-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of METHYL 1-[2-(3,4,5-TRIMETHOXYBENZAMIDO)BENZENESULFONYL]PYRROLIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved will depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4,5-Trimethoxybenzoate: Shares the trimethoxybenzamido moiety but lacks the pyrrolidine and benzenesulfonyl groups.

    Benzenesulfonyl Pyrrolidine Derivatives: Similar structure but may have different substituents on the pyrrolidine ring or benzenesulfonyl group.

Uniqueness

METHYL 1-[2-(3,4,5-TRIMETHOXYBENZAMIDO)BENZENESULFONYL]PYRROLIDINE-2-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C22H26N2O8S

Molecular Weight

478.5 g/mol

IUPAC Name

methyl 1-[2-[(3,4,5-trimethoxybenzoyl)amino]phenyl]sulfonylpyrrolidine-2-carboxylate

InChI

InChI=1S/C22H26N2O8S/c1-29-17-12-14(13-18(30-2)20(17)31-3)21(25)23-15-8-5-6-10-19(15)33(27,28)24-11-7-9-16(24)22(26)32-4/h5-6,8,10,12-13,16H,7,9,11H2,1-4H3,(H,23,25)

InChI Key

MRMGVJVYQGAIEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2S(=O)(=O)N3CCCC3C(=O)OC

Origin of Product

United States

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